molecular formula C9H12FN3O B12978212 2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide

2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide

Cat. No.: B12978212
M. Wt: 197.21 g/mol
InChI Key: MYQKVEUJFPLURJ-UHFFFAOYSA-N
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Description

2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring substituted with a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and 2-methylpropanamide.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, followed by nucleophilic substitution with 6-fluoropyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(6-chloropyridin-3-yl)-2-methylpropanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-N-(6-bromopyridin-3-yl)-2-methylpropanamide: Similar structure but with a bromine atom instead of fluorine.

    2-Amino-N-(6-iodopyridin-3-yl)-2-methylpropanamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-Amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a unique and valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

2-amino-N-(6-fluoropyridin-3-yl)-2-methylpropanamide

InChI

InChI=1S/C9H12FN3O/c1-9(2,11)8(14)13-6-3-4-7(10)12-5-6/h3-5H,11H2,1-2H3,(H,13,14)

InChI Key

MYQKVEUJFPLURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CN=C(C=C1)F)N

Origin of Product

United States

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